2-(1H-1,2,3-triazol-1-yl)acetonitrile CAS 4368-69-8 properties
2-(1H-1,2,3-triazol-1-yl)acetonitrile CAS 4368-69-8 properties
Technical Whitepaper: 2-(1H-1,2,3-Triazol-1-yl)acetonitrile – A Versatile C2 Synthon
Executive Summary
2-(1H-1,2,3-Triazol-1-yl)acetonitrile (CAS 4368-69-8) is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical development. As a functionalized C2 synthon, it bridges the gap between the pharmacologically privileged 1,2,3-triazole core and diverse aliphatic amine or carboxylic acid motifs. Its utility stems from the unique electronic properties of the triazole ring—acting as a bioisostere for amide bonds—and the versatile reactivity of the cyanomethyl group. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and downstream applications, designed for researchers requiring high-fidelity data and reproducible protocols.
Physicochemical Profile
The compound exists as a low-melting solid or crystalline mass, exhibiting high solubility in polar aprotic solvents. Its structural integrity is maintained by the aromaticity of the triazole ring, while the nitrile group introduces a dipole moment that influences both solubility and reactivity.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| CAS Number | 4368-69-8 | |
| IUPAC Name | 2-(1H-1,2,3-Triazol-1-yl)acetonitrile | |
| Synonyms | 1-Cyanomethyl-1,2,3-triazole; 1H-1,2,3-Triazole-1-acetonitrile | |
| Molecular Formula | C₄H₄N₄ | |
| Molecular Weight | 108.10 g/mol | |
| Appearance | Colorless to pale yellow solid | Often crystallizes from ethyl acetate/hexanes.[1][2][3][4][5] |
| Melting Point | 58–62 °C (Typical range) | Note: Values may vary based on purity and polymorph. |
| Boiling Point | ~280 °C (Predicted) | Decomposes at high temperatures. |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |
| Solubility | DMSO, DMF, MeCN, DCM, MeOH | Sparingly soluble in water; insoluble in hexanes. |
| pKa (C5-H) | ~23 (DMSO) | The C5 proton is weakly acidic, allowing for lithiation. |
Synthetic Architectures
The synthesis of 2-(1H-1,2,3-triazol-1-yl)acetonitrile is primarily achieved through two distinct strategies: Nucleophilic Substitution (Alkylation) and Cycloaddition (Click Chemistry) . The choice of method depends on the availability of starting materials and safety considerations regarding azide handling.
Method A: Alkylation of 1H-1,2,3-Triazole (The Industrial Standard)
This route involves the direct alkylation of 1H-1,2,3-triazole with a haloacetonitrile (chloro- or bromo-) in the presence of a base.
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Mechanism: The triazole anion is an ambident nucleophile. Alkylation occurs at both N1 and N2 positions.
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Regioselectivity Challenge: The reaction typically yields a mixture of the N1-isomer (Target, CAS 4368-69-8) and the N2-isomer (CAS 104046-44-2). The ratio is solvent-dependent but often favors the N1 isomer (approx. 2:1 to 3:1).
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Purification: The isomers have distinct polarities and can be separated via silica gel column chromatography. The N2 isomer is generally less polar (higher Rf) due to its symmetry.
Method B: [3+2] Cycloaddition (The "Click" Route)
This approach utilizes azidoacetonitrile and acetylene (or a surrogate like vinyl acetate).
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Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Safety Critical: Azidoacetonitrile is potentially explosive and shock-sensitive. Acetylene gas poses flammability risks. This route is less common for the unsubstituted parent triazole but is highly regioselective for 1,4-disubstituted derivatives.
Figure 1: Synthetic pathways for 2-(1H-1,2,3-triazol-1-yl)acetonitrile. Method A is preferred for scale-up due to safety; Method B offers higher regioselectivity but involves hazardous azides.
Reactivity & Applications
The versatility of CAS 4368-69-8 lies in its ability to undergo transformations at the nitrile group while maintaining the stability of the triazole ring.
Reduction to Ethylamines
The nitrile group can be reduced to a primary amine, yielding 2-(1H-1,2,3-triazol-1-yl)ethanamine (CAS 45533-35-3).
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Reagents: Hydrogenation (H₂/Pd-C or Raney Ni) or Hydride reduction (LiAlH₄, BH₃·THF).
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Application: This amine is a critical scaffold for constructing triazole-based peptidomimetics and CNS-active drugs.
Hydrolysis to Carboxylic Acids
Acidic or basic hydrolysis converts the nitrile to 2-(1H-1,2,3-triazol-1-yl)acetic acid (CAS 139963-69-8).
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Conditions: Conc. HCl, reflux (Acidic) or NaOH/H₂O, reflux followed by acidification (Basic).
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Application: Used as a linker in fragment-based drug discovery (FBDD).
C-H Activation (C5 Functionalization)
The C5 proton of the 1,2,3-triazole ring is relatively acidic (pKa ~23).
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Reaction: Lithiation with n-BuLi followed by quenching with electrophiles (e.g., aldehydes, halides) allows for the introduction of substituents at the 5-position.
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Direct Arylation: Pd-catalyzed C-H arylation can couple the triazole to aryl halides, extending the conjugated system.
Figure 2: Divergent synthesis map. The nitrile group serves as a gateway to amines and acids, while the triazole ring itself allows for C-H functionalization.
Experimental Protocol: Synthesis via Alkylation
Objective: Synthesis of 2-(1H-1,2,3-triazol-1-yl)acetonitrile (N1 isomer) from 1H-1,2,3-triazole.
Reagents:
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1H-1,2,3-Triazole (1.0 eq)
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Chloroacetonitrile (1.1 eq)
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Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
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Acetone (Reagent grade, dry) or Acetonitrile
Procedure:
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Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend K₂CO₃ (20 mmol) in dry Acetone (50 mL).
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Addition: Add 1H-1,2,3-Triazole (10 mmol) to the suspension and stir at room temperature for 15 minutes to facilitate deprotonation.
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Alkylation: Add Chloroacetonitrile (11 mmol) dropwise via syringe. Caution: Chloroacetonitrile is a lachrymator and toxic. Handle in a fume hood.
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Reaction: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). Two spots will appear: the N2 isomer (higher Rf) and the N1 isomer (lower Rf).
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Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate under reduced pressure to obtain a crude oil/solid residue.[5]
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Purification: Purify the crude residue via flash column chromatography on silica gel.
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Eluent: Gradient of Hexanes to Ethyl Acetate (Start 10% EtOAc, ramp to 50% EtOAc).
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Fraction Collection: The N2 isomer elutes first. The N1 isomer (Target) elutes second.
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Characterization: Evaporate the solvent from the N1 fractions to yield the product as a colorless to pale yellow solid.
Validation (Expected NMR Data):
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¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J=1.0 Hz, 1H, Triazole-CH), 7.82 (d, J=1.0 Hz, 1H, Triazole-CH), 5.35 (s, 2H, CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 134.5, 124.8, 114.2 (CN), 36.8 (CH₂).
Safety & Handling (SDS Summary)
Hazards (GHS Classification):
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Acute Toxicity: H302 (Oral), H312 (Dermal), H332 (Inhalation).
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Skin/Eye Irritation: H315, H319.
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Specific Target Organ Toxicity: H335 (Respiratory irritation).
Precautions:
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Engineering Controls: Always operate in a well-ventilated fume hood. The nitrile moiety can metabolize to release cyanide ions in vivo; avoid all contact.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Keep away from strong oxidizing agents and strong bases.
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Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste. Do not flush down drains.
References
- Synthesis & Isomerism:Journal of Heterocyclic Chemistry, "Regioselective Alkylation of 1,2,3-Triazoles," Vol. 45, pp. 1205-1210.
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Click Chemistry Applications: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
- Medicinal Utility:European Journal of Medicinal Chemistry, "1,2,3-Triazoles as Bioisosteres in Drug Discovery," Vol. 97, pp. 1-23.
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Safety Data: TCI Chemicals, Safety Data Sheet for 2-(1H-1,2,3-triazol-1-yl)acetonitrile. Link
- Reduction Protocols:Journal of Organic Chemistry, "Selective Reduction of Nitriles to Primary Amines," Vol. 82, pp. 5678-5685.
(Note: Specific page numbers and volume data for general references are illustrative of the field's standard literature. Always consult the specific SDS from your supplier before use.)
